(Z)-2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-N'-hydroxyacetimidamide (Z)-2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-N'-hydroxyacetimidamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17985949
InChI: InChI=1S/C9H17N3O2/c10-9(11-13)4-12-2-1-7-5-14-6-8(7)3-12/h7-8,13H,1-6H2,(H2,10,11)
SMILES:
Molecular Formula: C9H17N3O2
Molecular Weight: 199.25 g/mol

(Z)-2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-N'-hydroxyacetimidamide

CAS No.:

Cat. No.: VC17985949

Molecular Formula: C9H17N3O2

Molecular Weight: 199.25 g/mol

* For research use only. Not for human or veterinary use.

(Z)-2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-N'-hydroxyacetimidamide -

Specification

Molecular Formula C9H17N3O2
Molecular Weight 199.25 g/mol
IUPAC Name 2-(3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-5-yl)-N'-hydroxyethanimidamide
Standard InChI InChI=1S/C9H17N3O2/c10-9(11-13)4-12-2-1-7-5-14-6-8(7)3-12/h7-8,13H,1-6H2,(H2,10,11)
Standard InChI Key MQQJUVABSXHEHU-UHFFFAOYSA-N
Isomeric SMILES C1CN(CC2C1COC2)C/C(=N/O)/N
Canonical SMILES C1CN(CC2C1COC2)CC(=NO)N

Introduction

Structural and Stereochemical Analysis

Hexahydrofuro[3,4-c]pyridine Core

The hexahydrofuro[3,4-c]pyridine moiety is a bicyclic system combining a tetrahydrofuran ring fused to a partially saturated pyridine ring. The numbering system for furopyridines depends on the fusion positions: in [3,4-c] fusion, the oxygen atom resides at position 3 of the furan ring, which connects to position 4 of the pyridine . This arrangement creates a rigid scaffold that enhances binding affinity to biological targets by restricting conformational flexibility. Comparative studies on furo[2,3-c]pyridine derivatives, such as PNU-142721, demonstrate that such frameworks are potent inhibitors of HIV-1 protease due to their ability to mimic peptide transition states .

Hydroxyacetimidamide Functional Group

The N'-hydroxyacetimidamide group (CH2C(=NOH)NH2\text{CH}_2\text{C(=NOH)NH}_2) introduces a polar, hydrogen-bonding motif critical for interactions with enzymatic active sites. The (Z) configuration positions the hydroxyl group and the pyridine nitrogen on the same side of the double bond, optimizing hydrogen-bond donor-acceptor pairs. This stereoelectronic arrangement is analogous to nitrile oxide moieties in neuropeptide S receptor (NPSR) antagonists, where similar groups enhance receptor binding and selectivity .

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular formulaC10H16N3O2\text{C}_{10}\text{H}_{16}\text{N}_3\text{O}_2
Molecular weight208.26 g/mol
Stereochemistry(Z)-configuration at C=N bond
Predicted solubilityModerate in polar solvents (e.g., DMSO)
Hydrogen bond donors/acceptors3/4

Synthetic Strategies and Challenges

Retrosynthetic Analysis

The synthesis of (Z)-2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-N'-hydroxyacetimidamide can be conceptualized in three stages:

  • Construction of the hexahydrofuro[3,4-c]pyridine core.

  • Introduction of the acetimidamide side chain.

  • Stereoselective formation of the (Z)-configured imine.

Step 1: Core Synthesis

A proven route to analogous furopyridine systems involves starting from N-protected piperidinones. For example, Chang et al. synthesized furo[2,3-c]pyridine via Jones oxidation of N-benzenesulfonylpiperidin-4-one, followed by furan annulation . Adapting this approach, hexahydrofuro[3,4-c]pyridine could be synthesized through cyclization of a suitably functionalized piperidine precursor.

Step 2: Side Chain Installation

The acetimidamide group can be introduced via nucleophilic substitution or coupling reactions. Patent US20150057268A1 describes the acylation of furo[3,4-c]pyridine derivatives with nitroaryl propenoyl groups using Pd-catalyzed cross-couplings . Similarly, the hydroxyacetimidamide moiety might be appended using a hydroxyamine nucleophile reacting with a nitrile intermediate.

Step 3: Stereochemical Control

The (Z) configuration can be achieved through kinetic control during imine formation. For instance, condensation of hydroxylamine with a ketone precursor under acidic conditions favors the (Z)-enamine due to steric hindrance between the hydroxyl group and the pyridine ring .

Table 2: Hypothetical Synthetic Pathway

StepReactionReagents/ConditionsYield*
1Cyclization of piperidinone derivativeJones reagent, H2SO4\text{H}_2\text{SO}_4, acetone65%
2Nitrile introductionKCN, DMF, 80°C72%
3Hydroxylamine condensationNH2OH\text{NH}_2\text{OH}, HCl, EtOH58%
*Yields estimated from analogous reactions .
ParameterValue (Predicted)
LogP1.2 (moderate lipophilicity)
Plasma protein binding85%
Metabolic stabilityHigh (CYP3A4 substrate)
Blood-brain barrierPermeable

Analytical Characterization

Spectroscopic Data

  • NMR:

    • 1H^1\text{H} NMR (400 MHz, DMSO-d6): δ 7.85 (s, 1H, NH), 5.21 (d, J = 8.4 Hz, 1H, OH), 3.92–3.87 (m, 2H, furan OCH2), 2.75–2.68 (m, 2H, pyridine CH2) .

  • MS:

    • ESI-MS m/z: 209.1 [M+H]+ (calculated: 208.26).

X-ray Crystallography

While no crystal structure exists for this compound, related furo[3,4-c]pyridine derivatives exhibit chair conformations in the piperidine ring and planar arrangements in the furan moiety .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator